2-(2,5-Difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride is a novel tetrahydropyran analog investigated as a potential dipeptidyl peptidase IV (DPP-IV) inhibitor. [] DPP-IV inhibitors are a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes mellitus. They work by increasing the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin release and suppress glucagon secretion in a glucose-dependent manner. []
As a potential DPP-IV inhibitor, 2-(2,5-Difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride is hypothesized to exert its action by binding to and inhibiting the enzymatic activity of DPP-IV. [] This inhibition prevents the breakdown of incretin hormones like GLP-1 and GIP, leading to their increased levels in the body. Elevated incretin levels subsequently stimulate glucose-dependent insulin release from pancreatic beta cells and suppress glucagon secretion from alpha cells, ultimately improving glycemic control. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2